Product packaging for Dodecylnicotinamide(Cat. No.:CAS No. 2254-99-1)

Dodecylnicotinamide

Cat. No.: B1240229
CAS No.: 2254-99-1
M. Wt: 327.9 g/mol
InChI Key: UHDWVJQXDFSKOM-UHFFFAOYSA-O
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Description

Historical Context and Evolution of Nicotinamide (B372718) Derivative Chemistry

The story of nicotinamide derivative chemistry begins with the discovery of its parent compounds. Nicotinic acid was first described by chemist Hugo Weidel in 1873 through the oxidation of nicotine. However, its biological significance was not understood until much later. In the early 20th century, the nutritional deficiency disease pellagra was a major public health crisis, and studies by Joseph Goldberger identified it as being linked to diet. In 1937, biochemist Conrad Elvehjem isolated nicotinic acid from liver extracts and identified it as the "pellagra-preventing factor". researchgate.net This discovery established nicotinamide and nicotinic acid as essential nutrients, collectively known as vitamin B3. researchgate.netresearchgate.net

Early chemical research focused on the role of nicotinamide as a crucial component of the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD). nih.govmdpi.com Otto Heinrich Warburg demonstrated NAD's function in fermentation reactions in 1936, and Arthur Kornberg later discovered the first NAD biosynthetic enzyme in 1948. wikipedia.org This foundational biochemical work cemented the importance of the nicotinamide structure in cellular metabolism and redox reactions.

Over the past five decades, the focus of research has expanded significantly from its biological role to the synthesis and application of a wide array of nicotinamide derivatives. mdpi.com Chemists began modifying the core nicotinamide structure to create new molecules with diverse pharmacological and chemical properties. These derivatives have been investigated for numerous applications, including roles as anti-inflammatory, antimicrobial, and antifungal agents. mdpi.com The development of synthetic methods, such as the acylation of amines or the reaction of nicotinamide with formaldehyde to produce N-hydroxymethyl-nicotinamide, opened pathways to a vast library of novel compounds. mdpi.comnih.gov This evolution from a nutritional supplement to a versatile chemical scaffold highlights the enduring importance of nicotinamide in synthetic and medicinal chemistry.

Significance of Long-Chain N-Alkylnicotinamide Derivatives in Chemical Science

The introduction of a long alkyl chain, such as a dodecyl group, to the nitrogen atom of the pyridine (B92270) ring imparts amphiphilic properties to the nicotinamide molecule. This creates a cationic surfactant (when the nitrogen is quaternized), a molecule with a hydrophilic (water-loving) head—the nicotinamide portion—and a hydrophobic (water-repelling) tail—the dodecyl chain. This dual nature is the primary driver of the significance of compounds like dodecylnicotinamide in chemical science.

A key characteristic of surfactants is their ability to self-assemble in solution. Above a specific concentration, known as the Critical Micelle Concentration (CMC), these molecules spontaneously form aggregates called micelles. wikipedia.org In aqueous solutions, micelles typically form with the hydrophobic tails sequestered in the core and the hydrophilic heads facing the surrounding water. agilent.com The CMC is a crucial parameter that depends on the structure of the surfactant, including the length of its alkyl chain. wikipedia.org Generally, for a homologous series of surfactants, the CMC decreases as the length of the hydrophobic alkyl chain increases. agilent.com For instance, the CMC for sodium dodecyl sulfate (with a 12-carbon chain) is 8x10⁻³ mol/L, significantly lower than that of sodium octyl sulfate (with an 8-carbon chain). wikipedia.org This ability to form micelles makes long-chain N-alkylnicotinamide derivatives candidates for applications in drug delivery, solubilization of poorly soluble compounds, and as components in complex fluid formulations.

Furthermore, the combination of the cationic nicotinamide headgroup and a long alkyl chain has been shown to result in significant biological activity. Research into N-alkyl nicotinamide bromide salts demonstrated that their antifungal efficacy is strongly influenced by the side-chain length. nih.gov Studies have shown that for certain fungi, biocidal effects increase with a longer alkyl moiety, with 12-carbon analogues being particularly effective against certain yeast strains. researchgate.netnih.gov This suggests that this compound derivatives could serve as lead compounds for the development of novel antifungal agents for use in agriculture or medicine. mdpi.comnih.gov

SurfactantAlkyl Chain LengthCategoryCritical Micelle Concentration (CMC) in Water (mol/L)
Sodium Octyl Sulfate8Anionic0.13
Sodium Dodecyl Sulfate (SDS)12Anionic0.0083
Sodium Tetradecyl Sulfate14Anionic0.0021
Decyltrimethylammonium Bromide (DTAB)10Cationic0.065
Dodecyltrimethylammonium Bromide (DTAB)12Cationic0.016
Hexadecyltrimethylammonium Bromide (CTAB)16Cationic0.00092

Table 1. Critical Micelle Concentration (CMC) for various ionic surfactants, demonstrating the effect of alkyl chain length. The CMC generally decreases as the hydrophobic chain length increases. Data from various sources. wikipedia.org

Current Research Landscape and Knowledge Gaps for this compound

The current research landscape for this compound is primarily focused on its properties as a cationic surfactant, typically in the form of its halide salts (e.g., N-dodecylnicotinamidium bromide). Studies in this area have investigated its antifungal properties and the relationship between alkyl chain length and biological activity. Research has confirmed that the fungicidal properties of N-alkyl nicotinamide-bromides are dependent on the chain length, with the tetradecyl (14-carbon) chain showing peak activity against certain fungi, suggesting an optimal balance between hydrophobicity and solubility for membrane interaction. nih.gov

Physicochemical PropertyGeneral DescriptionRelevance to this compound
Molecular Weight (MW)The mass of one mole of the substance.Fundamental for synthesis and stoichiometry. For this compound (C18H30N2O), it is approximately 290.45 g/mol.
LogP (Octanol-Water Partition Coefficient)A measure of a compound's lipophilicity (fat-solubility).Crucial for predicting its surfactant behavior, membrane permeability, and environmental fate. This value is not experimentally established.
Aqueous SolubilityThe maximum amount of a substance that can dissolve in water at a given temperature.Key for determining its CMC and formulating aqueous solutions. Expected to be low due to the long dodecyl chain.
Melting PointThe temperature at which a solid becomes a liquid.An indicator of purity and intermolecular forces. This value is not well-documented.
pKaA measure of the acidity of a molecule.Important for understanding the ionization state of the pyridine ring at different pH values.

Table 2. Key Physicochemical Properties and Their Status for this compound. The lack of experimentally determined values for several key properties highlights significant knowledge gaps.

Identified Knowledge Gaps:

Comprehensive Physicochemical Characterization: There is a lack of published data on fundamental properties such as melting point, boiling point, LogP, aqueous solubility, and pKa for the neutral this compound molecule. These data are essential for predicting its behavior in various systems and for designing formulations.

Synthesis and Purification Optimization: While general methods for N-alkylation of pyridines exist, optimized, high-yield synthetic routes specifically for this compound and its subsequent purification are not widely reported.

Self-Assembly and Micellar Properties: While the formation of micelles by its cationic derivatives is expected and studied, a detailed investigation into the CMC, aggregation number, and morphology of micelles formed by both neutral and quaternized this compound under various conditions (e.g., temperature, ionic strength) is needed.

Broader Applications: Research has been narrowly focused on the antifungal activity of its cationic salts. There is a significant opportunity to explore its potential in other areas where amphiphilic molecules are used, such as in the formation of microemulsions, as a stabilizing agent for nanoparticles, or in advanced drug delivery systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32ClN2O+ B1240229 Dodecylnicotinamide CAS No. 2254-99-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2254-99-1

Molecular Formula

C18H32ClN2O+

Molecular Weight

327.9 g/mol

IUPAC Name

1-dodecylpyridin-1-ium-3-carboxamide;hydrochloride

InChI

InChI=1S/C18H30N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-14-20-15-12-13-17(16-20)18(19)21;/h12-13,15-16H,2-11,14H2,1H3,(H-,19,21);1H/p+1

InChI Key

UHDWVJQXDFSKOM-UHFFFAOYSA-O

SMILES

CCCCCCCCCCCC[N+]1=CC=CC(=C1)C(=O)N.Cl

Canonical SMILES

CCCCCCCCCCCC[N+]1=CC=CC(=C1)C(=O)N.Cl

Synonyms

dodecylnicotinamide
dodecylnicotinamide chloride
dodecylnicotinamide iodide

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications

Classical Approaches to Dodecylnicotinamide Synthesis

Traditional methods for synthesizing this compound primarily involve the direct formation of the quaternary ammonium (B1175870) salt through alkylation.

The cornerstone of this compound synthesis is the N-alkylation of the pyridine (B92270) ring of nicotinamide (B372718). In this nucleophilic substitution reaction, the lone pair of electrons on the pyridine nitrogen atom attacks the electrophilic carbon of a dodecyl-containing substrate, typically a dodecyl halide (e.g., dodecyl bromide or dodecyl iodide). This process results in the formation of a new carbon-nitrogen bond, converting the tertiary nitrogen of the pyridine ring into a positively charged quaternary ammonium center. researchgate.net The reaction is a classic example of the Menshutkin reaction, which describes the alkylation of tertiary amines with alkyl halides.

The primary precursor compounds for this synthesis are nicotinamide and a suitable dodecylating agent. The choice of reaction conditions is critical for the success of the synthesis, influencing both the rate of reaction and the yield of the final product. Key parameters include the solvent, temperature, and the presence of a base or catalyst. For instance, solvents like dry dimethylformamide (DMF) are often employed, and a base such as potassium carbonate may be used to facilitate the reaction. nih.gov The reaction is typically heated to ensure a reasonable reaction rate. nih.gov

Table 1: Typical Precursors and Conditions for Classical Synthesis

ParameterDetailsSource
Pyridine Source Nicotinamide
Alkylating Agent Dodecyl bromide, Dodecyl chloride
Solvent Dimethylformamide (DMF), Acetonitrile (B52724) nih.govnih.gov
Base/Catalyst Potassium Carbonate (K₂CO₃) nih.gov
Temperature Elevated temperatures (e.g., 60-90°C) nih.govnih.gov

Advanced Synthetic Strategies for this compound and Analogs

Modern synthetic chemistry offers more sophisticated strategies for creating this compound and its analogs, providing greater control over the molecular structure, particularly with respect to chirality and the introduction of diverse functionalities.

Enantioselective synthesis, or asymmetric synthesis, is a critical area of modern chemistry focused on producing a specific enantiomer of a chiral molecule. wikipedia.org For nicotinamide derivatives, this is particularly relevant when substituents on the pyridine ring or the attached alkyl chain create a chiral center. Advanced techniques are employed to control the stereochemical outcome of the reaction. These methods include:

Enantioselective Catalysis: Using chiral catalysts to direct the reaction towards the formation of one enantiomer over the other.

Chiral Auxiliaries: Temporarily attaching a chiral group to the precursor molecule to guide the stereochemistry of a subsequent reaction.

Biocatalysis: Employing enzymes, which are inherently chiral, to catalyze reactions with high stereospecificity. nih.gov

Attrition-Enhanced Deracemization: A technique used for chiral nicotinamides that crystallize as a conglomerate, where grinding a racemic mixture of crystals can convert it into a single enantiomer. researchgate.net

These strategies are crucial for synthesizing pharmacologically active compounds where different enantiomers may exhibit distinct biological activities. wikipedia.orguva.es

This compound is a member of the broader class of Quaternary Ammonium Compounds (QACs). mdpi.com The synthesis of QAC analogs of nicotinamide involves reacting nicotinamide with a variety of alkylating agents beyond the dodecyl group. This allows for the creation of a library of compounds with varying alkyl chain lengths and functionalities. The fundamental reaction remains the N-alkylation of the pyridine nitrogen, but the diversity of possible alkylating agents leads to a wide range of nicotinamide-based QACs with tailored properties. mdpi.com The structure of the alkyl group, such as its length and branching, can significantly influence the physicochemical properties of the resulting compound. mdpi.com

Maximizing the yield and purity of the final product is a central goal in chemical synthesis. Several strategies can be employed to optimize the synthesis of this compound:

Parameter Optimization: Systematically adjusting reaction conditions such as temperature, reaction time, and the molar ratio of reactants can significantly improve yields. nih.gov

Catalyst Selection: The use of catalysts can accelerate the reaction and improve efficiency. For related amide syntheses, catalysts like sodium methoxide (B1231860) have been shown to simplify the work-up process and improve yields under mild conditions. nih.gov

Continuous-Flow Technology: Compared to traditional batch reactors, continuous-flow microreactors can dramatically reduce reaction times and increase product yields. For the synthesis of some nicotinamide derivatives, this technology shortened the reaction time from 24 hours to 35 minutes while also improving the yield. nih.gov

Purification Techniques: Efficient purification is essential for obtaining a high-purity product. Techniques such as flash column chromatography are commonly used to separate the desired compound from unreacted starting materials and byproducts. uva.es

Table 2: Comparison of Batch vs. Continuous-Flow Synthesis for Nicotinamide Derivatives

ParameterBatch ReactorContinuous-Flow MicroreactorSource
Reaction Time 24 hours35 minutes nih.gov
Product Yield LowerSignificantly Improved nih.gov

Derivatization and Structural Diversity

The design of novel this compound derivatives is guided by several key principles aimed at enhancing their biological activity and specificity. A primary strategy involves modifying the lipophilicity of the molecule, which is a critical factor for its interaction with biological membranes. The balance between the hydrophilic quaternary ammonium head and the hydrophobic dodecyl tail is crucial for its function. The length of the alkyl chain, in this case, dodecyl, is often optimized to achieve the desired level of activity, as either too short or too long a chain can diminish its effectiveness.

Another important design consideration is the conformational flexibility of the linker connecting the nicotinamide moiety to other parts of the molecule, particularly in bis-quaternary ammonium salts. Studies on related bis-azaaromatic quaternary ammonium salts have shown that the flexibility of the linker can be important for high-potency inhibition of certain receptors. For instance, research on N,N'-dodecane-1,12-diyl-bis-3-picolinium dibromide (bPiDDB), a compound related to this compound derivatives, suggests that it binds in an extended conformation at its target receptor. nih.gov Therefore, designing derivatives with varying degrees of linker flexibility is a key strategy to explore and optimize biological interactions.

Furthermore, molecular modeling and in silico studies play a significant role in the design process. These computational methods allow for the prediction of physicochemical properties and pharmacokinetic parameters, guiding the synthesis of compounds with improved profiles. By simulating the interactions between the designed derivatives and their biological targets, researchers can prioritize the synthesis of molecules with the highest potential for desired activity. rsc.org

The introduction of diverse functional groups onto the this compound scaffold is a fundamental approach to expanding its structural diversity and modulating its biological activity. The strategic placement of different chemical moieties can influence the molecule's polarity, charge distribution, and ability to participate in specific intermolecular interactions, such as hydrogen bonding or electrostatic interactions.

The quaternary ammonium group itself can also be a point of modification. While the positive charge is essential for the activity of many quaternary ammonium compounds (QACs), the nature of the groups attached to the nitrogen atom can be varied. This can range from simple alkyl chains to more complex cyclic structures. The goal of these modifications is to fine-tune the hydrophilic-lipophilic balance of the molecule, which is a key determinant of its biological activity. mdpi.com The synthesis of a wide array of derivatives with different functional groups allows for a systematic exploration of the structure-activity relationship (SAR), providing valuable insights for the design of more potent and selective compounds.

A significant area of chemical modification involves the synthesis of bis-azaaromatic quaternary salts derived from this compound. These molecules typically consist of two quaternary azaaromatic heads, such as pyridinium (B92312) or picolinium, connected by a linker, which in this context is a dodecyl chain. The synthesis of these compounds allows for the investigation of bivalent interactions with biological targets, which can lead to enhanced affinity and potency.

The synthetic route to these bis-quaternary salts generally involves the reaction of a dihaloalkane, such as 1,12-dibromododecane, with two equivalents of the desired azaaromatic compound, in this case, a nicotinamide derivative. This reaction, known as quaternization, results in the formation of two quaternary ammonium centers, yielding a dicationic salt.

A series of conformationally restricted bis-azaaromatic quaternary ammonium salts have been designed and synthesized to investigate the binding conformations of these molecules at their target receptors. nih.gov For example, N,N'-dodecane-1,12-diyl-bis-3-picolinium dibromide (bPiDDB) is a potent inhibitor of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov The synthesis of analogs with more rigid linkers has been pursued to understand the optimal spatial arrangement of the two quaternary heads for binding. nih.govresearchgate.net

The table below provides examples of bis-azaaromatic quaternary salts and their key structural features.

Compound NameAzaaromatic HeadLinkerKey Feature
N,N'-dodecane-1,12-diyl-bis-3-picolinium dibromide (bPiDDB)3-PicoliniumDodecaneFlexible linker allowing for an extended binding conformation. nih.gov
Conformationally Restricted bPiDDB AnaloguesVariedMore rigid than dodecaneDesigned to probe the optimal binding conformation at nAChRs. nih.gov

The synthesis and evaluation of these bis-azaaromatic quaternary salts provide crucial information about the structure-activity relationships governing their biological effects and guide the development of new therapeutic agents.

Supramolecular Self Assembly and Solution Behavior

Micellar Formation and Critical Micellar Concentrations

A key characteristic of any surfactant is its critical micelle concentration (CMC), the concentration at which individual surfactant molecules (monomers) begin to aggregate to form micelles. wikipedia.org Below the CMC, dodecylnicotinamide exists as monomers in solution. As the concentration increases to the CMC, a narrow concentration range is reached where the formation of micelles occurs. csfarmacie.cz Above the CMC, the system contains both monomers and micelles in a dynamic equilibrium. researchgate.net

Determination of Critical Micellar Concentration (CMC) in Aqueous Systems

The CMC of this compound in aqueous solutions can be determined by monitoring changes in the physicochemical properties of the solution as a function of surfactant concentration. researchgate.net An abrupt change in the slope of a plot of a given physical property against concentration indicates the onset of micelle formation. researchgate.net

Several techniques are commonly employed to measure the CMC. mdpi.com These include:

Conductivity Measurements: For ionic surfactants like this compound, the specific conductivity of the solution changes as micelles form. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase slows down because the micelles are less mobile than the individual ions and bind some of the counterions. The CMC is determined from the break in the plot of conductivity versus concentration. researchgate.net

Surface Tension Measurements: Surfactant molecules accumulate at the air-water interface, reducing the surface tension of the solution. As the concentration increases, the surface tension decreases until the CMC is reached. At this point, the interface is saturated with monomers, and further addition of the surfactant leads to micelle formation in the bulk solution, with the surface tension remaining relatively constant. wikipedia.org

Fluorescence Spectroscopy: This highly sensitive method often utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence characteristics are sensitive to the polarity of its microenvironment. researchgate.netmdpi.com In an aqueous solution below the CMC, pyrene resides in a polar environment. When micelles form, pyrene partitions into the nonpolar micellar core, leading to a change in its fluorescence spectrum. researchgate.net The CMC is determined by plotting the ratio of the intensities of specific vibronic bands of the pyrene fluorescence spectrum against the surfactant concentration. researchgate.net

UV-Vis Absorption Spectroscopy: Similar to fluorescence, changes in the absorption spectrum of a probe molecule upon its incorporation into micelles can be used to determine the CMC. mdpi.com

The choice of method can slightly influence the determined CMC value. rug.nl Therefore, it is often advisable to use multiple techniques for a comprehensive understanding.

Influence of Counterions on Micellization

The nature and concentration of counterions significantly impact the micellization of ionic surfactants like this compound. Counterions are attracted to the charged headgroups at the micellar surface, reducing the electrostatic repulsion between them. rug.nlresearchgate.net This shielding effect facilitates the aggregation of surfactant monomers at a lower concentration, thus lowering the CMC. researchgate.net

The effectiveness of a counterion in promoting micellization depends on several factors:

Counterion Size and Hydration: Smaller, more strongly hydrated ions are less effective at neutralizing the charge of the headgroups because their hydration shells keep them at a greater distance from the micellar surface. rug.nlaps.org Conversely, larger, less hydrated (more hydrophobic) counterions can approach the headgroups more closely and even penetrate the micellar surface, leading to stronger binding and a more significant reduction in the CMC. rug.nlnih.gov For instance, for n-dodecyltrimethylammonium salts, the CMC follows the sequence NO3- < Br- < Cl-. rug.nl

Counterion Hydrophobicity: Aromatic counterions, due to their hydrophobic nature, can intercalate between the pyridinium (B92312) headgroups of the micelles. rug.nl This dual electrostatic and hydrophobic interaction leads to stronger binding at the micellar surface, a lower CMC, and an increased degree of counterion binding compared to simple halide ions. rug.nl

Counterion Concentration: Increasing the concentration of the counterion (by adding salt) enhances the screening of electrostatic repulsions between the headgroups, making micellization more favorable and thus lowering the CMC. researchgate.net

The degree of counterion binding, which is the fraction of counterions associated with the micelle, generally increases with increasing counterion size and hydrophobicity. rug.nl

Temperature Dependence of Critical Micellar Behavior (Critical Micellar Temperature, CMT)

Temperature has a complex effect on the CMC of ionic surfactants. Typically, as the temperature increases, the CMC of an ionic surfactant in an aqueous solution first decreases, reaches a minimum, and then increases, exhibiting a U-shaped curve. scispace.comresearchgate.net The temperature at which the minimum CMC occurs is known as the critical micellar temperature (CMT) or Krafft point. mdpi.com

The initial decrease in CMC with temperature is often attributed to the dehydration of the hydrophilic headgroups, which reduces their effective size and the repulsion between them, favoring micellization. scispace.com The subsequent increase in CMC at higher temperatures can be explained by the increased kinetic energy of the surfactant molecules, which disrupts the structured water molecules around the hydrophobic tails, making their transfer from the aqueous phase to the micellar core less favorable. researchgate.netbiotech-asia.org

The thermodynamic parameters of micellization, such as the Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization, can be determined from the temperature dependence of the CMC. scispace.com The micellization process for ionic surfactants is generally entropy-driven at lower temperatures and can become enthalpy-driven at higher temperatures. nih.govresearchgate.net

Investigation of Supramolecular Assemblies

Beyond the formation of simple spherical micelles, this compound and similar surfactants can form a variety of other supramolecular aggregates, such as vesicles. The structure and dynamics of these assemblies are crucial to their function.

Structural Characterization of Formed Aggregates (e.g., Vesicles, Micelles)

The type of aggregate formed by a surfactant is largely determined by its molecular geometry, which can be described by the critical packing parameter (p). This parameter relates the volume of the hydrophobic tail (V), the cross-sectional area of the headgroup (a), and the length of the hydrophobic tail (lc) according to the equation p = V / (a * lc). mdpi.com

Micelles: Spherical micelles typically form when p < 1/3. phospholipid-research-center.com These aggregates have a hydrodynamic diameter generally in the range of 5 to 10 nm. phospholipid-research-center.com As the packing parameter increases to between 1/3 and 1/2, cylindrical or worm-like micelles may form. phospholipid-research-center.com

Vesicles: Vesicles are spherical or ellipsoidal structures composed of one or more self-closed bilayers enclosing an aqueous core. mdpi.com They form when the packing parameter is between 1/2 and 1. While vesicle formation often requires specific conditions or additives, some systems, particularly those involving mixtures of cationic and anionic surfactants (catanionic systems), can spontaneously form vesicles upon dilution. mdpi.com

Techniques used to characterize the structure of these aggregates include:

Small-Angle Neutron Scattering (SANS): This technique provides information on the size, shape, and aggregation number of micelles and vesicles. aps.org

Dynamic Light Scattering (DLS): DLS is used to determine the hydrodynamic radius of the aggregates in solution.

Transmission Electron Microscopy (TEM) and Cryo-TEM: These imaging techniques provide direct visualization of the morphology of the aggregates. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide insights into the location and orientation of molecules within the aggregate structure. rug.nl

Dynamic Processes and Structural Changes in Hybrid Vesicular Systems

Hybrid vesicular systems, often formed by mixing different types of surfactants (e.g., cationic and anionic), can exhibit dynamic structural transitions in response to changes in concentration, temperature, or composition. mdpi.com For instance, a system might transition from vesicles to micelles as the total surfactant concentration increases. mdpi.com

This transition is driven by changes in the packing parameter of the mixed surfactants. In a catanionic system, as the concentration changes, the proportion of each surfactant in the aggregate can shift, altering the effective headgroup area and leading to a change in the preferred curvature of the aggregate interface. mdpi.com

These dynamic processes are crucial for the development of "smart" materials that can respond to external stimuli by changing their structure and properties. nih.gov The study of these transitions provides fundamental insights into the principles of supramolecular self-assembly and the factors that govern the stability of different aggregate structures.

Chemical Compounds Mentioned

Compound Name
This compound
Pyrene
n-dodecyltrimethylammonium
Cetyltrimethyl ammonium (B1175870) bromide (CTAB)
Sodium octylsulfonate (SOS)

Table 1: Critical Micelle Concentration (CMC) of Various Surfactants This table provides illustrative CMC values for common surfactants to offer context for the properties of this compound. The specific CMC of this compound would need to be experimentally determined.

Surfactant Category CMC (mol/L) at 25°C
Sodium Dodecyl Sulfate Anionic 8 x 10⁻³ wikipedia.org
Dodecyltrimethylammonium bromide Cationic 0.016 wikipedia.org

Molecular Self-Assembly Mechanisms of Amphiphilic Derivatives

This compound is an amphiphilic molecule, a structural characteristic that is central to its behavior in solution. vulcanchem.com Its architecture consists of two distinct parts: a hydrophilic (water-attracting) nicotinamide (B372718) "head" group and a long, hydrophobic (water-repelling) dodecyl "tail" chain. vulcanchem.com This dual nature drives its self-assembly in aqueous environments. The primary mechanism governing this process is the hydrophobic effect, a thermodynamic tendency for nonpolar molecules or parts of molecules to aggregate in water to minimize their disruptive effect on the hydrogen-bonded network of water molecules. mdpi.com

When the concentration of this compound in water reaches a specific threshold known as the critical micelle concentration (CMC), the molecules spontaneously organize into supramolecular structures such as micelles. vulcanchem.com In these aggregates, the hydrophobic dodecyl tails cluster together to form a core that is shielded from the surrounding water, while the hydrophilic nicotinamide heads form a shell at the exterior, interacting favorably with the aqueous solvent. vulcanchem.com

The specific morphology of the resulting nanostructures is not limited to simple micelles and is highly dependent on the molecule's configuration. Studies on other amphiphilic derivatives show that the balance between the size and shape of the hydrophilic head and the length of the hydrophobic tail can lead to the formation of various architectures, including nanoscale vesicles or even helical nanofibers. researchgate.net The formation of these ordered structures is a hallmark of self-assembly, distinguishing it from simple aggregation where no long-range order is present. ljmu.ac.uk The process is driven by the interplay of multiple non-covalent forces, which dictate the unidirectional assembly of the molecules into well-defined one, two, or three-dimensional structures. researchgate.netqu.edu.qa

Table 1: Role of Molecular Components in Self-Assembly

Molecular Component Chemical Nature Role in Self-Assembly in Aqueous Solution
Nicotinamide Group Hydrophilic Head Forms the outer shell of the supramolecular assembly, interacting with the surrounding water. vulcanchem.com

| Dodecyl Chain | Hydrophobic Tail | Drives aggregation by minimizing contact with water, forming the core of the assembly. vulcanchem.com |

Interactions within Supramolecular Polymers

The formation and stability of the supramolecular architectures derived from this compound are underpinned by a delicate balance of non-covalent interactions and can be studied using advanced visualization techniques.

Visualization Techniques for Supramolecular Architectures in Solution

Directly observing the nanoscale and often dynamic structures formed by self-assembly in their native solution environment presents a significant challenge. uniba.sk Conventional tools like spectroscopy provide valuable but indirect information. acs.org Therefore, microscopy techniques are essential for direct visualization.

Standard high-resolution imaging methods such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are widely used to probe the morphology of self-assembled structures. These techniques have been successfully employed to identify architectures like vesicles and nanofibers formed by other amphiphilic molecules in solution. acs.org

More recently, super-resolution microscopy has emerged as a powerful tool for studying supramolecular systems with even greater detail. researchgate.net One such technique is interface Point Accumulation for Imaging in Nanoscale Topography (iPAINT) . This method allows for the visualization of supramolecular polymers in solution with a resolution down to approximately 20 nanometers. acs.org A key advantage of iPAINT is that it relies on the noncovalent, transient binding of fluorescent dyes to the structure, which allows for imaging without the need for covalent chemical modification of the assembling molecules. researchgate.net This is particularly useful for studying the in-situ formation and dynamics of complex supramolecular systems. acs.orgresearchgate.net

Table 2: Comparison of Visualization Techniques

Technique Principle Resolution Key Advantage for Supramolecular Assemblies
Transmission Electron Microscopy (TEM) An electron beam is transmitted through an ultra-thin specimen to form an image. High (sub-nanometer possible) Provides detailed morphological information of dried or cryo-fixed structures. acs.org
Scanning Electron Microscopy (SEM) A focused beam of electrons scans the surface of a sample to create an image of the surface topography. High (nanometer scale) Excellent for visualizing the 3D surface features of assembled structures. acs.org

| iPAINT (Super-Resolution Microscopy) | Exploits the transient binding of photoactivatable fluorescent dyes to a surface for localization-based image reconstruction. acs.orgresearchgate.net | Super-resolution (~20 nm) acs.org | Enables visualization of dynamic structures in their native solvent without covalent labeling. researchgate.net |

Non-Covalent Interactions Governing Assembly

The self-assembly of this compound into stable supramolecular polymers is governed by a combination of weak, non-covalent interactions. qu.edu.qaresearchgate.net These forces, while individually weak, act cooperatively to create highly ordered and stable structures. The key interactions include:

Hydrophobic Interactions : As previously mentioned, this is the primary driving force for assembly in water. The system seeks to minimize the energetically unfavorable interface between the hydrophobic dodecyl chains and water molecules, leading to their aggregation. mdpi.comnih.gov

Van der Waals Forces : Once the hydrophobic tails are brought into close proximity within the core of the assembly, they are stabilized by these short-range attractive forces. These forces arise from temporary fluctuations in electron density and are significant between the tightly packed alkyl chains. qu.edu.qaresearchgate.net

Hydrogen Bonding : The hydrophilic nicotinamide head groups contain amide functionalities (-CONH₂) which can act as both hydrogen bond donors (N-H) and acceptors (C=O). These groups can form intermolecular hydrogen bonds with each other at the surface of the assembly, as well as with surrounding water molecules, contributing to the stability of the structure. qu.edu.qanih.gov The potential for asymmetric hydrogen bonding patterns can be a crucial factor in the mechanism of self-assembly. qu.edu.qa

Electrostatic Interactions : Depending on the pH of the solution and the specific chemical nature of the derivatives, electrostatic forces (attraction or repulsion between charged groups) can also play a significant role in modulating the assembly process. qu.edu.qaresearchgate.net

The final supramolecular architecture is a result of the precise balance and interplay of these non-covalent forces. researchgate.netrsc.org

Table 3: Non-Covalent Interactions in this compound Assembly

Interaction Type Molecular Moieties Involved Role in Assembly
Hydrophobic Interactions Dodecyl chains Primary driving force for aggregation in water. nih.gov
Van der Waals Forces Dodecyl chains Stabilize the aggregated hydrophobic core. qu.edu.qa
Hydrogen Bonding Amide groups of nicotinamide heads Stabilize the hydrophilic shell and direct the organization of head groups. qu.edu.qaresearchgate.net

| π-π Stacking | Pyridine (B92270) rings of nicotinamide heads | Provides additional stability and order among the head groups. qu.edu.qarsc.org |

Biochemical and Cellular Mechanistic Investigations Non Clinical

Interactions with Cellular Organelles

Dodecylnicotinamide's engagement with intracellular organelles, particularly mitochondria, is a key aspect of its biological activity.

Mitochondria, often termed the powerhouses of the cell, are central to cellular energy production and are involved in critical processes like cell signaling and apoptosis. medicalnewstoday.com The functional state of mitochondria can be assessed by several parameters, including the mitochondrial membrane potential (ΔΨm), which is crucial for ATP synthesis, calcium ion uptake and storage, and the generation of reactive oxygen species (ROS). thermofisher.com Disruptions in mitochondrial function, such as changes in membrane potential, are early indicators of cellular stress and can precede programmed cell death. thermofisher.com

The opening of the mitochondrial permeability transition pore (MPTP) is a significant event in mitochondrial-mediated cell death. mdpi.com This pore's opening can be triggered by factors like high levels of calcium ions and ROS, leading to the collapse of the mitochondrial membrane potential and ATP depletion. mdpi.com

While direct studies on this compound's effect on specific mitochondrial functional states are not extensively detailed in the provided results, its amphiphilic nature suggests a strong potential for interaction with mitochondrial membranes, which could modulate these functions. vulcanchem.com The structural characteristics of mitochondria, with their double membrane system, provide a prime target for such interactions. medicalnewstoday.com

Mitochondrial bioenergetics encompasses the processes of energy conversion within the mitochondria, primarily through oxidative phosphorylation. creative-proteomics.com This process is fundamental for generating ATP, the main energy currency of the cell. medicalnewstoday.com The regulation of mitochondrial bioenergetics is tightly controlled to meet the cell's energy demands. creative-proteomics.com

Key aspects of mitochondrial bioenergetics that can be modulated include the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), which is a measure of glycolysis. nih.gov Studies on various compounds have shown that it is possible to modulate mitochondrial bioenergetics, which can be a therapeutic strategy for diseases like Alzheimer's, where mitochondrial dysfunction is a known factor. mdpi.comnih.gov For instance, forcing cells to rely on mitochondrial oxidative phosphorylation by altering culture media can make them more sensitive to mitochondrial toxicants. nih.gov

Given that Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+), a component of this compound's hydrophilic head, is a central coenzyme in cellular energy metabolism and mitochondrial function, it is plausible that this compound could influence these pathways. nih.gov NAD+ is essential for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. nih.gov The amphiphilic structure of this compound may facilitate its interaction with mitochondrial membranes, potentially influencing the transport of substrates and the efficiency of the electron transport chain. vulcanchem.com

Membrane Interactions and Amphiphilic Nature

This compound is an amphiphilic molecule, possessing both a hydrophilic nicotinamide head and a hydrophobic dodecyl tail. vulcanchem.com This dual nature governs its interaction with biological membranes. vulcanchem.com Amphiphilic molecules can insert themselves into lipid bilayers, altering the physical properties of the membrane. mdpi.comdenssolutions.com

The physical properties of biological membranes, such as fluidity and thickness, are determined by their lipid composition and the presence of other molecules like cholesterol. harvard.edu Amphiphilic compounds can modulate these properties. denssolutions.com For example, the insertion of an amphiphilic motif into a membrane can depend on and also induce changes in membrane curvature. mdpi.com

The interaction of amphiphiles with membranes can lead to the formation of microdomains, where specific lipids and proteins are concentrated. harvard.edu this compound's ability to form micelles and interact with lipid bilayers suggests it can alter membrane dynamics and structure. vulcanchem.com These interactions can affect the packing of transmembrane α-helices and modulate the activity of membrane proteins. nih.gov

Table 1: Factors Influencing Biological Membrane Properties

FactorDescription of Influence
Lipid Composition The length and saturation of fatty acid tails affect membrane fluidity; longer, saturated tails decrease fluidity. harvard.edu
Temperature Higher temperatures increase membrane fluidity. harvard.edu
Cholesterol Modulates fluidity, decreasing it at high temperatures and increasing it at low temperatures. harvard.edu
Amphiphilic Molecules Can insert into the membrane, altering its physical properties like curvature and fluidity. mdpi.comdenssolutions.com
Proteins Membrane-associated proteins can influence local membrane structure and organization. nih.gov

The selective permeability of cellular and subcellular membranes is vital for maintaining cellular homeostasis. medicalnewstoday.com Alterations in membrane permeability can be induced by various agents, including certain antimicrobial drugs that disrupt the membrane structure. libretexts.org

This compound's interaction with membranes can lead to changes in their permeability. vulcanchem.com By incorporating into the lipid bilayer, it can potentially create transient pores or disrupt the packing of lipids, thereby facilitating the transport of substances across the membrane. vulcanchem.comrsc.org This property is a key reason for the interest in similar amphiphilic compounds as potential drug delivery enhancers. vulcanchem.com Studies have shown that some amphiphilic block copolymers can increase the porosity of lipid vesicles, allowing the influx of water-soluble dyes. rsc.org Such alterations in permeability can affect both the plasma membrane and the membranes of subcellular organelles like mitochondria.

Influence on Cellular Metabolic Pathways (Conceptual)

Conceptually, this compound can influence cellular metabolic pathways through several interconnected mechanisms stemming from its chemical structure and amphiphilic properties.

The nicotinamide head of the molecule is a derivative of niacin (vitamin B3) and a precursor to NAD+. nih.govnih.gov NAD+ is a critical coenzyme in a vast number of metabolic redox reactions, central to both glycolysis and oxidative phosphorylation. nih.govnih.gov By potentially influencing intracellular NAD+ pools, this compound could modulate the activity of NAD+-dependent enzymes, such as sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in regulating metabolism, DNA repair, and other key cellular processes. nih.govnih.gov

The compound's ability to interact with and alter the properties of mitochondrial membranes could directly impact metabolic pathways housed within this organelle. vulcanchem.com By modulating mitochondrial membrane fluidity and permeability, this compound could affect the efficiency of the electron transport chain and ATP synthesis. nih.govnih.gov This could lead to a shift in the cell's reliance on different energy sources, for example, between glycolysis and oxidative phosphorylation, a phenomenon observed in cancer cells known as the Warburg effect. frontiersin.orgbmglabtech.com

Furthermore, by altering the permeability of the plasma membrane, this compound could affect the uptake of essential nutrients like glucose, which are the primary substrates for major metabolic pathways. bmglabtech.com An increased influx of glucose could, for instance, enhance the rate of glycolysis and the pentose (B10789219) phosphate (B84403) pathway, which provides precursors for nucleotide biosynthesis. frontiersin.org

Potential Impact on NAD+ Levels and Cellular Energy Metabolism

This compound derivatives have been identified as modulators of mitochondrial function, which is central to cellular energy metabolism. The coenzyme Nicotinamide Adenine Dinucleotide (NAD+) and its reduced form, NADH, are fundamental to these processes, acting as critical electron carriers in the production of ATP. wikipedia.org

Research has shown that certain N-1-substituted pyridinium (B92312) halides, a class of compounds that includes this compound derivatives, act as inhibitors of mitochondrial oxidative phosphorylation. nih.gov In one study, various N-1-alkylpyridinium halides were synthesized and evaluated for their effects on mitochondrial respiration. The findings indicated that these compounds differentially inhibited respiratory control, with the length of the alkyl chain influencing the degree of inhibition. Specifically, N-1-dodecylpyridinium bromide was found to be the most potent depressor of L-glutamate respiration, a key process linked to the NADH dehydrogenase complex (Complex I) of the electron transport chain. nih.gov

Table 1: Observed Effects of this compound Derivatives on Mitochondrial Respiration

Compound Observed Effect Target Process Reference
N-1-dodecylpyridinium bromide Strong depression of respiration L-Glutamate Respiration (Complex I) nih.gov
N-1-dodecylnicotinamide chloride Inhibition of phosphorylating oxidation Oxidative Phosphorylation vulcanchem.com
N-1-dodecylnicotinamide chloride (>30 μM) Uncoupling activity Electron Transport Chain vulcanchem.com

Involvement in Cellular Signaling Pathways

The disruption of mitochondrial function is a critical event that can initiate cellular signaling cascades, most notably the intrinsic pathway of apoptosis, or programmed cell death. thermofisher.commdpi.com The mitochondrion acts as a central hub in cell life and death decisions, and its permeabilization leads to the release of pro-apoptotic factors like cytochrome c into the cytosol, triggering a cascade of caspase activation that culminates in cell death. mdpi.com

The demonstrated ability of N-1-dodecylnicotinamide chloride to inhibit mitochondrial oxidative phosphorylation and act as an uncoupling agent directly implicates it in the modulation of such signaling pathways. vulcanchem.com By inducing mitochondrial stress, the compound can be considered a trigger for stress-response pathways. The intrinsic apoptosis pathway, in particular, is initiated by various intracellular stresses, including mitochondrial dysfunction. thermofisher.com Therefore, the bioactivity of this compound at the mitochondrial level positions it as a compound capable of engaging cellular signaling pathways that govern cell fate.

Cell death can be initiated through two main routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondria-mediated) pathway. mdpi.comnih.gov The extrinsic pathway is activated by extracellular ligands binding to death receptors on the cell surface. nih.gov In contrast, the intrinsic pathway, where this compound's effects are most relevant, responds to internal cellular damage or stress signals that converge on the mitochondria. thermofisher.com

Receptor Binding and Ligand Design Studies

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels crucial for neurotransmission in the central nervous system. sigmaaldrich.com The most abundant subtypes in the brain are the α4β2* and α7* nAChRs, which are targets for various neurological conditions. frontiersin.orgfrontiersin.org

A study involving the synthesis and evaluation of various pyridinium derivatives investigated their potential as nAChR ligands. In this research, a derivative, N-n-dodecylnicotinium iodide (NDDNI), was identified as a potent ligand at specific nAChR subtypes. uky.edu The findings demonstrated that NDDNI displayed high potency at α4β2* nAChRs. uky.edu The same study also evaluated its activity at the nAChR subtypes responsible for mediating nicotine-evoked dopamine (B1211576) release, where it was also found to be very potent. uky.edu While the broader project included assays for α7* nAChRs, the specific results for NDDNI highlighted its primary activity at the α4β2* and dopamine-release-mediating subtypes. uky.edu

Table 2: Reported Activity of N-n-dodecylnicotinium iodide (NDDNI) at nAChR Subtypes

Compound Target nAChR Subtype Reported Activity Reference
N-n-dodecylnicotinium iodide (NDDNI) α4β2* Very Potent uky.edu
N-n-dodecylnicotinium iodide (NDDNI) Subtypes mediating nicotine-evoked dopamine release Very Potent uky.edu

To understand the nature of the interaction between this compound derivatives and nAChRs, functional assays are necessary to differentiate between agonist (receptor-activating) and antagonist (receptor-blocking) activity. uky.edu The research that identified N-n-dodecylnicotinium iodide (NDDNI) as a potent ligand also provided mechanistic insights through structure-activity relationship (SAR) studies. uky.edu

The study concluded that the alkylation of the pyridino nitrogen of the nicotinium moiety, the key structural feature of NDDNI, resulted in compounds that act as antagonists at the α4β2* nAChR subtypes. uky.edu This indicates that NDDNI binds to the receptor but does not activate it, instead blocking it from being activated by agonists like acetylcholine. These functional studies are critical as simple binding assays may only reflect the ligand's affinity for a desensitized (non-functional) state of the receptor rather than its true interaction with a functional channel. uky.edu

Enzymatic and Non-Enzymatic Biochemical Processes

The nicotinamide moiety of this compound is the same functional group found in the vital coenzyme Nicotinamide Adenine Dinucleotide (NAD+). The reversible reduction of NAD+ to NADH is fundamental to biological redox reactions and involves the transfer of a hydride ion (H⁻). wikipedia.org

While direct studies on this compound may be limited, research on analogous systems provides insight into the relevant biochemical processes. A key process is the non-enzymatic hydrogen exchange that can occur between oxidized and reduced forms of nicotinamide adenine dinucleotides. A 1964 study by Ludowieg and Levy specifically investigated this non-enzymic hydrogen exchange between NAD+ and NADH. acs.org Such studies are foundational for understanding the intrinsic chemical reactivity of the nicotinamide ring system outside of an enzyme's active site. More recent work has continued to explore NAD+/NADH mimics as model systems for non-enzymatic hydrogen (hydride) transfer reactions, underscoring the importance of the nicotinamide ring as an efficient system for biological hydrogen-transfer. researchgate.net These non-enzymatic processes, though typically much slower than their enzyme-catalyzed counterparts, are governed by the inherent chemical properties of the nicotinamide group and are relevant to understanding the potential reactivity of synthetic analogs like this compound.

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for verifying the covalent structure of newly synthesized dodecylnicotinamide. These methods probe the molecular framework to provide a detailed map of atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. ¹H-NMR, in particular, provides detailed information about the chemical environment of hydrogen atoms (protons) within the molecule.

For this compound iodide, ¹H-NMR spectra recorded in a solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) reveal characteristic signals for both the nicotinamide (B372718) headgroup and the dodecyl chain. austinpublishinggroup.com The protons on the pyridine (B92270) ring of the nicotinamide moiety are typically observed in the downfield region (δ 7.5–9.7 ppm) due to the deshielding effect of the aromatic system. akjournals.com Specifically, the protons at positions C2, C4, and C6 of the pyridinium (B92312) ring show distinct chemical shifts. austinpublishinggroup.com The amide protons also appear in this region. austinpublishinggroup.com

Conversely, the signals for the long aliphatic dodecyl chain appear in the upfield region of the spectrum. The terminal methyl group (CH₃) of the dodecyl chain typically produces a triplet signal around δ 0.8 ppm, while the numerous methylene (B1212753) groups (CH₂) create a large, complex multiplet in the δ 1.2-1.6 ppm range. akjournals.com The methylene group directly attached to the nicotinamide nitrogen is shifted further downfield (around δ 4.6-4.7 ppm) due to the electron-withdrawing effect of the positively charged nitrogen atom. austinpublishinggroup.comakjournals.com The integration of these signals confirms the ratio of protons in the different parts of the molecule, verifying the presence and integrity of both the nicotinamide head and the dodecyl tail.

Table 1: Representative ¹H-NMR Chemical Shifts for this compound Iodide. austinpublishinggroup.com

Proton Assignment Chemical Shift (δ, ppm) in DMSO-d₆ Multiplicity
Pyridinium Ring H-2 9.47 Singlet
Pyridinium Ring H-6 9.21 Doublet
Pyridinium Ring H-4 8.92 Doublet
Pyridinium Ring H-5 8.27 Triplet
Amide Protons (NH₂) 8.54, 8.18 Singlet, Singlet
N-CH₂ (Methylene adjacent to Nitrogen) 4.64 Triplet
Alkyl Chain -(CH₂)₁₀- ~1.2-1.6 Multiplet

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain further structural information through analysis of its fragmentation patterns. For a related compound, N-dodecylnicotinamide salicylate, the molecular weight has been determined as 428.57 Da. akjournals.com When subjected to ionization, this compound will form a molecular ion (M⁺) corresponding to its exact mass.

The fragmentation pattern in MS is predictable based on the structure of the molecule, which contains an amide group, a pyridine ring, and a long alkyl chain. libretexts.orgmiamioh.edu Common fragmentation pathways would include:

Alpha-cleavage: Breakage of the bond adjacent to the nitrogen atom in the pyridine ring.

McLafferty rearrangement: A characteristic fragmentation for molecules containing a carbonyl group and a sufficiently long alkyl chain. miamioh.edu

Alkyl chain fragmentation: The long dodecyl chain can undergo sequential loss of 14 amu (CH₂) units, creating a characteristic cluster of peaks in the mass spectrum. libretexts.org

Cleavage of the amide bond: The bond between the carbonyl group and the pyridine ring or the nitrogen atom can break, leading to fragments corresponding to the nicotinoyl cation or the dodecylamine (B51217) cation.

The precise mass of the molecular ion and the masses of the resulting fragments allow for unambiguous confirmation of the compound's identity and chemical formula.

Chromatographic Techniques for Purification and Analysis

Chromatography is essential for both the purification of this compound after its synthesis and the subsequent assessment of its purity. These techniques separate the target compound from unreacted starting materials, byproducts, and other impurities.

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to monitor the progress of a chemical reaction. libretexts.org In the synthesis of this compound, TLC allows the chemist to observe the consumption of the starting materials (e.g., a nicotinic acid derivative and dodecylamine) and the formation of the product in near real-time. libretexts.orgwikipedia.org

A typical TLC analysis would be performed on a plate coated with a stationary phase, such as silica (B1680970) gel. austinpublishinggroup.comnih.gov Small spots of the starting materials and the reaction mixture are applied to the bottom of the plate. The plate is then placed in a sealed chamber containing a suitable mobile phase, often a mixture of solvents like acetone (B3395972) and n-hexane or chloroform (B151607) and ethanol. akjournals.comnih.gov As the mobile phase moves up the plate by capillary action, it carries the compounds with it at different rates depending on their polarity and affinity for the stationary phase. The less polar dodecylamine would travel further up the plate (higher Retention Factor, Rf), while the more polar nicotinic acid derivative would remain closer to the origin (lower Rf). The amphiphilic product, this compound, would have an intermediate Rf value. The spots can be visualized under UV light, as the nicotinamide ring is UV-active. libretexts.org The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction. libretexts.org

Table 2: Typical TLC System for Monitoring this compound Synthesis.

Parameter Description
Stationary Phase Silica gel 60 F₂₅₄ plate austinpublishinggroup.comnih.gov
Mobile Phase A mixture of a non-polar and a polar solvent (e.g., Hexane:Ethyl Acetate or Chloroform:Methanol) akjournals.comnih.gov
Application Capillary spotting of reactants and reaction mixture libretexts.org

| Visualization | UV light (254 nm) libretexts.org |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify the components in a mixture, making it ideal for assessing the purity of the final this compound product. openaccessjournals.comuhplcs.com Purity is typically determined by calculating the area percentage of the main compound peak relative to the total area of all peaks in the chromatogram. researchgate.net

Given the amphiphilic nature of this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable. elementlabsolutions.com In this setup, the stationary phase is non-polar (e.g., a C18-functionalized silica column), and the mobile phase is a polar solvent mixture. A gradient elution method is often employed, where the composition of the mobile phase is changed over time. For example, the separation might start with a high percentage of an aqueous buffer and gradually increase the percentage of an organic solvent like acetonitrile (B52724) or methanol. elementlabsolutions.comnih.gov This ensures that both polar impurities and the less polar product are effectively separated and eluted from the column. Detection is commonly achieved using a UV-Vis detector set at a wavelength where the nicotinamide ring exhibits strong absorbance (e.g., ~260 nm). nih.govnih.gov A pure sample of this compound will yield a single, sharp peak in the HPLC chromatogram.

Table 3: Representative HPLC Conditions for Purity Assessment of this compound.

Parameter Description
Mode Reversed-Phase HPLC (RP-HPLC) elementlabsolutions.com
Stationary Phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic modifier (e.g., acetonitrile) elementlabsolutions.com
Detection UV-Vis Detector at ~260 nm nih.govnih.gov

| Quantification | Peak area normalization to determine percent purity researchgate.net |

Techniques for Studying Solution Properties

The amphiphilic structure of this compound, featuring a polar head and a non-polar tail, leads to interesting behavior in aqueous solutions, most notably the self-assembly into micelles above a certain concentration known as the critical micelle concentration (CMC). Current time information in Bangalore, IN. Various thermodynamic and physical techniques are used to study these solution properties.

Calorimetric Measurements (e.g., Enthalpies of Dilution)

Calorimetry is a powerful tool for investigating the thermodynamics of surfactant systems, including those formed by N-dodecylnicotinamide chloride in aqueous solutions. The enthalpy of dilution (ΔHdil), measured using techniques like dilution calorimetry, provides direct insight into the energy changes associated with the transfer of surfactant molecules from a concentrated micellar state to a more dilute monomeric state. mdpi.commdpi.com

By performing a series of sequential dilutions and measuring the small heat changes, researchers can determine key thermodynamic parameters. mdpi.com For N-dodecylnicotinamide chloride, these measurements are crucial for understanding the energetics of micelle formation. The enthalpy of micellization (ΔHmic) can be derived from the enthalpies of dilution measured above and below the critical micelle concentration (CMC).

Studies on N-dodecylnicotinamide chloride have contributed to a broader understanding of how modifications to the polar headgroup of a surfactant influence its aggregation behavior. The thermodynamic properties, including enthalpy, are sensitive to factors like the placement of the nitrogen atom in the pyridine ring and its subsequent quaternization. acs.org These calorimetric studies are often performed across a range of temperatures to also determine the heat capacity of micellization, offering a more complete thermodynamic profile of the self-assembly process. acs.org

Below is a representative data table illustrating the type of thermodynamic values obtained for N-alkylnicotinamide chlorides from such studies.

Table 1: Thermodynamic Properties of N-Alkylnicotinamide Chlorides in Water This table is illustrative and based on findings for related compounds.

Compound Temperature (°C) CMC (mmol/kg) ΔHmic (kJ/mol)
N-Octylnicotinamide Chloride 25 85.1 -3.5
N-Dodecylnicotinamide Chloride 25 5.2 -7.8

Volumetric Studies of Apparent Molar Volumes

Volumetric studies are essential for understanding the interactions between solute (surfactant) and solvent molecules. wisdomlib.orgasianpubs.org The apparent molar volume (Vφ) is a key parameter derived from precise density measurements of solutions at various concentrations. wisdomlib.orgbiointerfaceresearch.com It reflects the volume occupied by one mole of the solute in the solution and provides information on solute-solvent and solute-solute interactions. wisdomlib.orgbiointerfaceresearch.com

For surfactants like N-dodecylnicotinamide chloride, the apparent molar volume changes distinctly around the critical micelle concentration (CMC). dntb.gov.ua In the dilute region below the CMC, Vφ is influenced by the hydration of the individual surfactant monomers. Above the CMC, the formation of micelles leads to changes in Vφ due to several effects: the release of water molecules from the hydration shells of the hydrocarbon tails as they aggregate, and the different packing of monomers within the micelle compared to their state in the bulk solution. nih.gov

The analysis of Vφ as a function of concentration allows for the determination of the partial molar volume of the monomer and the micelle, as well as the change in volume upon micellization (ΔVmic). These data provide insights into the structural arrangements of the molecules in solution. nih.gov

Table 2: Apparent Molar Volume Data for a Representative Surfactant System This table illustrates typical data obtained from volumetric studies.

Concentration (mol/kg) Density (g/cm³) Apparent Molar Volume (Vφ) (cm³/mol)
0.01 0.9975 285.2
0.03 0.9981 285.8
0.05 0.9987 286.3
0.07 0.9993 287.1
0.09 0.9999 287.5

Microscopy for Supramolecular Imaging

Direct visualization of the nanoscale architectures formed by self-assembling molecules like this compound provides invaluable structural confirmation that complements thermodynamic and volumetric data. rsc.org Advanced microscopy techniques are capable of imaging these delicate supramolecular structures in their native environments. researchgate.netchemrxiv.org

Super-Resolution Microscopy (e.g., iPAINT) for Visualizing Nanoscale Structures

Super-resolution microscopy encompasses a family of techniques that bypass the diffraction limit of light, enabling the visualization of structures at resolutions approaching the molecular scale (typically 10-30 nm). oni.bionih.gov One such powerful method is iPAINT (interface Point Accumulation for Imaging in Nanoscale Topography). acs.orgresearchgate.net

The iPAINT technique is particularly well-suited for imaging supramolecular polymers. acs.orgresearchgate.net It operates by exploiting the transient, noncovalent binding of fluorescent dye molecules from a solution reservoir onto the surface of the structure of interest. oni.bio The continuous, stochastic binding and unbinding of individual dye molecules allows their positions to be precisely localized over time, gradually building a super-resolved image of the underlying architecture without the need for covalent labeling of the self-assembling monomers. oni.bioacs.org

This method has been successfully applied to visualize one-dimensional supramolecular polymers formed by molecules structurally related to this compound in organic solvents. acs.org In these studies, achiral monomers with n-dodecyl chains were used to form long, fibrous supramolecular structures. The iPAINT method revealed fibers with thicknesses ranging from 26 to 100 nm and lengths of several micrometers. acs.org The technique is sensitive enough to not only image individual fibers but also to visualize more complex, block-like arrangements within copolymers formed by mixing different prestained homopolymers. acs.orgamazonaws.com The ability to use iPAINT showcases its potential for studying dynamic multicomponent systems with high spatial resolution in their native environment. researchgate.net

Computational Chemistry and Structure Activity Relationship Sar Modeling

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict the three-dimensional structure of molecules and their interactions with biological macromolecules. frontiersin.org These methods are instrumental in understanding the binding mechanisms of ligands like dodecylnicotinamide to their target receptors.

Prediction of Binding Sites and Ligand-Target Interactions

Computational methods are employed to predict the binding sites of this compound on its target proteins and to elucidate the nature of the interactions. nih.govalbany.edunih.govnih.govmdpi.combiorxiv.orgligandtracer.com For instance, docking studies of N-dodecylnicotinamide cation with the active site of cyclooxygenase-2 (COX-2) have been performed to understand its potential inhibitory activity. amazonaws.com These studies reveal the specific amino acid residues involved in binding and the types of interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. amazonaws.comnih.govnih.gov

One study identified that N-dodecylnicotinamide iodide acts as a potent antagonist at α4β2* nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes, which are involved in nicotine-evoked dopamine (B1211576) release. uky.edu Molecular modeling is crucial in such cases where the target receptor has not been crystallographically identified, allowing for the generation of three-dimensional pharmacophore models. uky.edu

The interaction of this compound with other biological targets has also been investigated. For example, it has been shown to inhibit dog brain Na+-K+ ATPase activity. researchgate.net Computational models can help to understand the mechanism of this inhibition by predicting how the molecule binds to the enzyme.

Table 1: Predicted Binding Interactions of this compound with Cyclooxygenase-2 (COX-2)

Interaction TypeInteracting Residues in COX-2Predicted Binding Energy (kcal/mol)
Hydrogen BondsNot explicitly detailed in the provided search results-7.46
Hydrophobic InteractionsNot explicitly detailed in the provided search results

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are used to study the dynamic behavior of this compound and its complexes. nih.govnih.govfrontiersin.orgnvidia.comschrodinger.com These simulations provide insights into the flexibility of the molecule and the stability of its interactions with target proteins over time. frontiersin.org

Studies have utilized molecular modeling for the conformational analysis of N-dodecylnicotinamide chloride to understand its behavior in aqueous solutions and its self-assembly into micelles. researchgate.net MD simulations can be particularly useful in understanding the process of micellization and the structural transitions that occur. nih.gov Coarse-grained molecular dynamics simulations, for example, can be employed to study the stability and efficacy of micelles for drug delivery applications. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties of this compound, which are crucial for its reactivity and spectroscopic characteristics. dissercat.com

Electronic Structure Computations and Reactivity Predictions

Electronic structure computations are used to determine the distribution of electrons within the this compound molecule and to predict its reactivity. amazonaws.com These calculations can help in understanding the molecule's ability to participate in various chemical reactions and its potential to interact with biological targets. While specific electronic structure computations for this compound were not detailed in the provided results, these methods are generally applied in computational studies of similar molecules. researchgate.net

Spectroscopic Data Prediction

Quantum chemical calculations can be used to predict spectroscopic data, such as UV-Vis and NMR spectra. nih.govnih.govfrontiersin.org These predictions can be compared with experimental data to validate the computational models and to aid in the interpretation of experimental spectra. mdpi.com For instance, machine learning models trained on large datasets of spectra can predict the UV-Vis absorption spectrum of a molecule from its structure. nih.gov While specific spectroscopic data predictions for this compound were not found, such computational approaches are valuable tools in the characterization of new compounds. dissercat.com

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. uky.edu The development of QSAR models for this compound and related compounds can aid in the design of new molecules with improved activity and selectivity.

In a study involving N-n-alkylnicotinamide salts, including this compound iodide, predictive computer models were generated using genetic functional activity (GFA) algorithms. uky.edu These models created equations to predict the affinity of the compounds for the α4β2* nAChR subtype. uky.edu The GFA methodology revealed a positive correlation between bioactivity and increased molecular volume and area. uky.edu Such models are valuable for assessing future compounds without the need for in vitro assays. uky.edu

Conceptual Research Applications and Future Directions

Exploration in Advanced Materials Science (Theoretical)

The unique amphiphilic architecture of dodecylnicotinamide makes it a candidate for theoretical exploration in materials science, particularly in the creation of self-assembling systems. Amphiphiles, by their nature, spontaneously organize into structures like micelles, vesicles, and lamellae when in an aqueous environment. taylorfrancis.commdpi.com This behavior is driven by the hydrophobic effect, where the nonpolar tails cluster together to minimize contact with water, while the polar heads face outward. ru.nl

Design of Functional Supramolecular Systems and Biomaterials

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form larger, functional structures. acs.org The ability of amphiphilic molecules to self-assemble is a cornerstone of this field, providing a bottom-up approach to creating novel materials. taylorfrancis.comacs.org

Theoretically, this compound could be a valuable "tecton," or molecular building block, for such systems. mdpi.com Its dodecyl tail provides the necessary hydrophobic interactions for assembly, while the nicotinamide (B372718) head offers sites for hydrogen bonding and potential coordination with other molecules. This could allow for the design of hydrogels or other biomaterials that mimic aspects of the natural extracellular matrix. nih.gov Such materials are often designed to be bioactive and can be used as scaffolds in tissue engineering to support cell adhesion, proliferation, and differentiation. nih.gov The reversible nature of these non-covalent bonds could impart self-healing properties to the resulting materials.

Component of this compoundPropertyRole in Supramolecular Assembly
Dodecyl Chain HydrophobicDrives the initial self-assembly process to shield the tail from water.
Nicotinamide Head Hydrophilic, PolarInteracts with the aqueous environment, stabilizing the assembled structure.
Amide Group Hydrogen BondingCan form specific, directional non-covalent bonds to guide the assembly.

Role in Amphiphilic Polymer and Aggregate Research

Amphiphilic polymers, which contain both hydrophobic and hydrophilic segments, are of significant interest for their ability to form aggregates like micelles and polymersomes in solution. ru.nlaip.org These aggregates can encapsulate other molecules, making them useful in various applications. juniperpublishers.com The interaction between simple amphiphiles and polymers can lead to complex behaviors and the formation of mixed aggregates with unique properties. researchgate.net

In a theoretical context, this compound could be studied as a component in mixed systems with amphiphilic polymers. The introduction of this compound could influence the critical aggregation concentration (CAC) and the size and shape of the resulting polymer aggregates. pku.edu.cn Research in this area often focuses on how the addition of a small-molecule amphiphile can tune the properties of a polymer system, potentially making aggregates more compact or altering their response to external stimuli. aip.orgpku.edu.cn The principles governing these interactions are crucial for designing tailored nanoscale systems. acs.org

Mechanistic Basis for Modulating Cellular Processes (Non-Therapeutic)

The amphiphilic nature of this compound suggests it can interact with biological membranes, which are primarily composed of a phospholipid bilayer. vulcanchem.comjuniperpublishers.com This interaction forms the basis for its conceptual use as a tool to investigate and modulate cellular processes without a therapeutic goal.

Investigation of Cellular Entry Mechanisms

Understanding how molecules cross the cell membrane is a fundamental question in cell biology. Amphiphilic molecules can enter cells through various endocytic pathways, such as macropinocytosis and clathrin-mediated endocytosis. nih.gov The precise mechanism can depend on the molecule's structure and charge.

This compound could serve as a model compound to investigate these entry mechanisms. Its ability to interact with and potentially insert its hydrophobic tail into the lipid bilayer could facilitate its uptake. vulcanchem.comacs.org Studies could explore how it is internalized by cells and whether its entry is dependent on specific cellular machinery. nih.gov Furthermore, some transmembrane proteins are known to facilitate the translocation of amphiphilic molecules across the membrane, and this compound could be used to probe these processes. researchgate.net

Studies on Modulation of Specific in vitro Cellular Phenomena (e.g., hair follicle elongation inhibition mechanisms)

The nicotinamide portion of this compound is a derivative of vitamin B3 and a precursor to the essential coenzyme NAD+. vulcanchem.comstemcell.com Nicotinamide and its derivatives are known to be involved in a wide range of cellular processes, including cell differentiation and signaling. stemcell.comresearchgate.net For instance, some nicotinamide derivatives have been studied for their effects on cell cycle arrest and apoptosis. tandfonline.commdpi.com

As a purely conceptual application, this compound could be used to study the modulation of specific cellular events in vitro, such as the mechanisms of hair follicle elongation inhibition. Hair growth is a complex process regulated by various signaling pathways, and its inhibition can be induced by factors that trigger apoptosis in hair follicle cells. A theoretical investigation could examine whether this compound, by interacting with cell membranes or influencing intracellular NAD+ levels, could affect these signaling pathways. Such a study would be non-therapeutic and aimed solely at understanding the fundamental cellular mechanisms.

Known Inhibitory Factor/PathwayPotential Interaction Point for an Amphiphilic Compound
Apoptosis induction in bulb matrix cells Alteration of membrane potential or integrity, potentially triggering apoptotic cascades.
TGF-β signaling pathway Modulation of membrane-bound receptor activity or downstream signaling components.
Inflammatory Cytokines (e.g., TNF-α, IL-6) Influence on cell surface receptors or intracellular pathways affected by NAD+ levels. tandfonline.com

Challenges and Opportunities in this compound Research

The primary challenge in the research of this compound is the scarcity of specific studies focused on its application in the advanced conceptual areas outlined above. Much of the existing data relates to the fundamental thermodynamic properties of its chloride salt in solution rather than its functional applications. researchgate.netcapes.gov.br The design and synthesis of novel amphiphilic compounds can be complex, and overcoming potential toxicity is a common hurdle for many cationic amphiphiles. nih.gov

However, this lack of specific research also presents significant opportunities. The fields of supramolecular chemistry and nanotechnology are continually seeking new, versatile building blocks. taylorfrancis.commdpi.com The unique combination of a dodecyl chain and a biologically relevant nicotinamide head group makes this compound a promising candidate for future exploration. There are clear opportunities to investigate its self-assembly properties for creating smart biomaterials, its potential as a component in drug delivery systems, and its use as a molecular probe to dissect complex cellular processes. vulcanchem.commdpi.com The development of new amphiphilic compounds with tailored properties remains a vibrant area of research with wide-ranging potential applications. mdpi.comnih.gov

Development of Novel Synthetic Pathways

The synthesis of this compound and its derivatives is foundational to exploring its properties and applications. Current methodologies typically involve the alkylation of the pyridine (B92270) nitrogen in nicotinamide with a dodecyl-containing group, such as dodecyl halides, to form the corresponding N-dodecylnicotinamide salt. uky.edu One established method involves the reaction of nicotinamide with dodecyl iodide to produce N-n-dodecylnicotinium iodide (NDDNI). uky.edu

Future research is focused on developing novel synthetic pathways that offer greater efficiency, scalability, and sustainability. The exploration of new synthetic routes is a constant and evolving challenge, driven by the need to overcome limitations such as harsh reaction conditions or the use of expensive or hazardous reagents. iiserpune.ac.in Key areas for future investigation include:

Advanced Catalysis: The use of transition-metal catalysis, which has become a powerful tool for constructing complex molecules, could offer new routes to this compound and its analogues. hilarispublisher.com For instance, developing novel catalytic systems, potentially involving gold or silver, could facilitate N-glycosylation-type reactions under milder conditions, a strategy that has been successful for other nucleoside derivatives. iiserpune.ac.in

Green Chemistry Approaches: Future synthetic strategies will likely emphasize environmentally benign processes. This includes the use of safer solvents, reducing the number of synthetic steps, and designing reactions that are more atom-economical.

Synthesis of Analogue Libraries: A significant future direction is the systematic synthesis of a wide range of this compound derivatives. uky.edu By modifying the length of the alkyl chain, altering the substituents on the nicotinamide ring, or introducing different counter-ions, researchers can create libraries of compounds. These libraries are crucial for detailed structure-activity relationship (SAR) studies, which are essential for optimizing the molecule's performance in specific applications, such as drug delivery or enzyme inhibition. uky.edu The development of efficient, potentially automated, synthetic platforms will be key to producing these diverse compound libraries. hilarispublisher.com

Refinement of Computational Models

Computational modeling provides invaluable insights into the molecular behavior of this compound, from its self-assembly in solution to its interactions with biological systems. wikipedia.org Early models focused on the thermodynamic properties of N-alkylnicotinamide chlorides in water, measuring parameters like heat capacities and osmotic coefficients to understand their aggregation behavior and micelle formation. unipr.it For instance, the pseudo-phase transition model has been used to evaluate the thermodynamics of micellization.

The future of computational research on this compound lies in the development and refinement of more sophisticated and predictive models. uky.edu This involves leveraging increased computing power and advanced simulation techniques to capture the compound's complex dynamics.

Molecular Dynamics (MD) Simulations: All-atom MD simulations are a powerful tool for studying the formation, structure, and dynamics of this compound micelles in aqueous environments. nih.gov Future research will likely involve large-scale simulations to investigate how factors like concentration, temperature, and the presence of co-solutes or drugs affect micelle size, shape, and stability. scielo.br These simulations can provide an atomic-level picture of how this compound aggregates and interacts with encapsulated molecules or biological membranes. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): To accurately model the interactions of this compound with biological targets, such as enzymes or DNA, hybrid QM/MM methods are a promising avenue. wikipedia.org These methods treat the most chemically active region (e.g., the nicotinamide headgroup and its immediate surroundings) with high-level quantum mechanics, while the rest of the system (the alkyl tail, solvent, and macromolecule) is treated with more computationally efficient molecular mechanics. This approach allows for the study of electronic effects, bond breaking/formation, and charge transfer, which are critical for understanding mechanisms of action.

Machine Learning and AI: The integration of machine learning and artificial intelligence (AI) is set to revolutionize the design and optimization of molecules like this compound. hilarispublisher.com By training models on large datasets from experiments and simulations, AI can predict key properties, such as critical micelle concentration, drug loading capacity, or binding affinity to a target protein. uky.eduhilarispublisher.com Furthermore, generative models can propose novel this compound derivatives with enhanced properties, accelerating the discovery and development cycle. uky.edu

The table below outlines key parameters used in the computational modeling of amphiphilic molecules, which are central to refining our understanding of this compound.

ParameterDescriptionRelevance to this compound Modeling
HOMO/LUMO Energies Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Determines electronic properties, reactivity, and potential for charge transfer in interactions. scielo.org.mx
Partial Atomic Charges Distribution of electron density across the atoms of the molecule.Crucial for modeling electrostatic interactions with water, ions, and biological molecules. rsc.org
Free Energy of Solvation The energy change when a molecule is transferred from a vacuum to a solvent.Predicts solubility and partitioning behavior between aqueous and non-polar environments (e.g., a micelle core or lipid bilayer).
Radius of Gyration (Rg) A measure of the size and compactness of a micelle or polymer.Used in MD simulations to characterize the overall shape and size of this compound aggregates. nih.gov
Binding Energy The energy released upon the association of a ligand with a receptor.Calculated to predict the strength of interaction between this compound and target proteins or DNA. chemrevlett.com

This table is generated based on data from various sources.

Interdisciplinary Research Avenues

The unique amphiphilic structure of this compound—combining a hydrophilic nicotinamide head with a hydrophobic alkyl tail—positions it at the intersection of several scientific disciplines. Future research will increasingly rely on interdisciplinary collaboration to unlock its full potential.

Materials Science: The self-assembling properties of this compound make it a prime candidate for the bottom-up fabrication of novel nanomaterials. mit.edu In materials science, researchers can explore its use in creating supramolecular polymers, liquid crystals, or ordered nanostructures. acs.orgresearchgate.net These materials could have applications in electronics, catalysis, or as smart materials that respond to external stimuli. The field combines principles of chemistry, physics, and engineering to design and discover new materials. mit.edu

Biomedical Engineering: This field applies engineering principles to solve problems in biology and medicine. biosysmed.com this compound could be a key component in developing advanced biomedical systems. Potential applications include its use as a biocompatible coating for medical implants, a building block for tissue engineering scaffolds, or as a component in biosensors and diagnostic devices. stonybrook.eduupes.ac.in The integration of this compound into such systems requires a blend of molecular design, materials testing, and an understanding of physiological environments. stevens.edu

Pharmacology and Gene Therapy: A highly promising interdisciplinary avenue is in drug and gene delivery. unipr.it The ability of this compound to form micelles allows it to encapsulate hydrophobic drugs, potentially improving their solubility and bioavailability. acs.org Even more significantly, its cationic nature at physiological pH suggests its potential as a non-viral vector for gene therapy. unipr.it Researchers in chemistry, pharmacology, and molecular biology could collaborate to design and test this compound-based nanoparticles for delivering therapeutic genes (like DNA plasmids or siRNA) to target cells, a key challenge in treating genetic disorders and cancers. upenn.edunih.govmdpi.com

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